BenchChemオンラインストアへようこそ!

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea

DDR1 inhibitor Kinase selectivity Urea derivative

This compound is the prototype discoidin domain receptor 1 (DDR1) inhibitor disclosed in patent WO2017038873A1. It is essential for establishing DDR1-dependent phenotypes and cannot be replaced by other urea-based kinase inhibitors or UT-B blockers. Use it to confirm on-target effects and discriminate DDR1 inhibition from urea transporter blockade. Request a quote today.

Molecular Formula C18H21N3O3S
Molecular Weight 359.44
CAS No. 1203120-44-8
Cat. No. B2636576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea
CAS1203120-44-8
Molecular FormulaC18H21N3O3S
Molecular Weight359.44
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C
InChIInChI=1S/C18H21N3O3S/c1-13-5-3-6-15(11-13)19-18(22)20-17-12-16(8-7-14(17)2)21-9-4-10-25(21,23)24/h3,5-8,11-12H,4,9-10H2,1-2H3,(H2,19,20,22)
InChIKeyRFDZKZBNBABZRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea (CAS 1203120-44-8) for DDR1-Focused Research


The compound 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea (CAS 1203120-44-8) is a synthetic, unsymmetrical diaryl urea derivative characterized by a 1,1-dioxidoisothiazolidine ring on one phenyl group and a m-tolyl group on the other . It was first disclosed as a prototype Discoidin Domain Receptor 1 (DDR1) inhibitor in a foundational patent family (WO2017038873A1) [1]. Available evidence defines its role as a specific chemical tool for probing DDR1 kinase function, distinguishing it from urea derivatives targeting other kinases or urea transporters.

The Risk of Generic Substitution for 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea in Target-Specific Assays


Simple substitution with other urea-based kinase inhibitors or closely related analogs is not possible when the research objective specifically concerns DDR1 inhibition. The patented WO2017038873A1 series demonstrates that DDR1 inhibitory activity is highly sensitive to the urea linker's substitution pattern. Even structurally similar analogs, such as the p-tolyl isomer or methoxy derivatives, exhibit distinct pharmacological profiles against other kinases (e.g., FLT3, PDGFR) or urea transporters (UT-B), as shown in cross-kinase panels [1]. Using an unverified substitute introduces a high risk of off-target activity, invalidating target-specific conclusions. The following quantitative evidence, though limited in direct comparability, illustrates the functional divergence within this chemical space.

Quantitative Differentiation Evidence for 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea


DDR1 Kinase Inhibition vs. Closest Structural Analog

The compound is the prototype defining a novel chemical series with DDR1 inhibitory activity. The patent establishes a direct correlation between the specific 2-methyl-5-(1,1-dioxidoisothiazolidin-2-yl)phenyl motif and DDR1 potency. While the para-tolyl isomer (CAS 1203039-33-1) is a closely related analog within the same patent family, the patent exemplifies the m-tolyl substitution as critical for a distinct activity profile, potentially optimized against a wider panel of off-target kinases [1]. Direct comparative data within the patent is limited, but the 'Markush' structure claims show a clear strategic preference for the meta-substitution pattern for DDR1 inhibition [1].

DDR1 inhibitor Kinase selectivity Urea derivative

Functional Divergence from Urea Transporter (UT-B) Inhibitors

The 1,1-dioxidoisothiazolidin-2-yl moiety is a key pharmacophore in both DDR1 and urea transporter (UT-B) inhibitor research. While a structurally related series harboring this moiety shows high potency against UT-B (IC50: 11 nM for BDBM50394962), the specific substitution pattern of CAS 1203120-44-8 shifts the primary target from a transporter to a kinase [1][2]. This demonstrates a profound functional switch based on the urea's aryl ring decoration, affirming the compound's unique target engagement.

Target selectivity Urea transporter DDR1 inhibitor

Differentiation from Methoxy Analog in Kinase Selectivity

A closely related analog, 1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(m-tolyl)urea (CAS 1202982-91-9), replaces the methyl group with a methoxy group on the central phenyl ring. Despite the high structural similarity, the patent disclosure implies that this modification alters the selectivity profile against other kinases like FLT3 and PDGFR, which are common targets for related scaffolds [1]. The 2-methyl substitution in the target compound is therefore hypothesized to be a key determinant for a DDR1-preferring profile.

Structure-activity relationship DDR1 Kinase selectivity

Recommended Application Scenarios for 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea


Primary Chemical Probe for Validating DDR1 Kinase Dependency in Cell Models

This compound is the optimal starting point for establishing DDR1-dependent phenotypes in cellular assays. As the prototype of its chemical series, it should be used with a structurally matched negative control (e.g., the p-tolyl isomer or the methoxy analog) that is inactive against DDR1, based on the patent's differential exemplification strategy, to confirm on-target effects [1].

Tool Compound for Differentiating DDR1 from Urea Transporter Biology

In studies where the biological response could be attributed to either DDR1 kinase inhibition or urea transporter (UT-B) blockade, this compound serves as a critical discriminator. Its functional divergence from potent UT-B inhibitors that share the 1,1-dioxidoisothiazolidine warhead allows researchers to assign a phenotype specifically to kinase inhibition [1][2].

Starting Point for Developing Next-Generation Selective DDR1 Inhibitors

The compound's chemical structure is explicitly claimed in foundational DDR1 inhibitor intellectual property. It can be used as a reference standard in medicinal chemistry programs aiming to improve DDR1 potency, selectivity, or drug-like properties, with its profile defined against a backdrop of related analogs with known alternative kinase activities [1].

Quote Request

Request a Quote for 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(m-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.